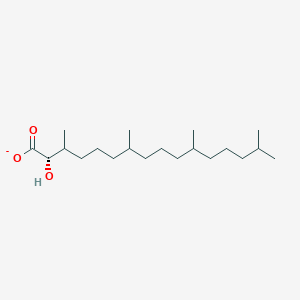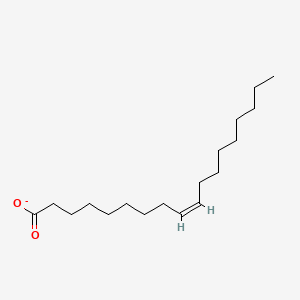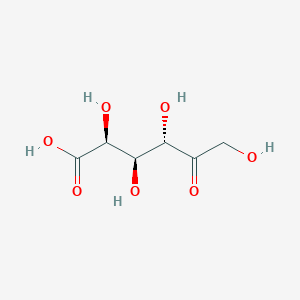
D-tagaturonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-tagaturonic acid is a tagaturonic acid. It is a conjugate acid of a D-tagaturonate.
Scientific Research Applications
1. Metabolic Pathways in Bacteria and Yeast
D-tagaturonic acid plays a role in metabolic pathways in various microorganisms. For instance, a study by Huisjes et al. (2012) revealed its involvement in the metabolism of D-galacturonate in Saccharomyces cerevisiae, a type of yeast. This pathway is crucial for the conversion of l-galactose to d-tagaturonate in bacteria like Bacteroides vulgatus, as shown in research by Hobbs et al. (2014) (Huisjes et al., 2012) (Hobbs et al., 2014).
2. Production of Functional Sweeteners
This compound has potential in the production of functional sweeteners. Li et al. (2019) conducted research on lactic acid bacteria that can produce D-tagatose, a ketohexose related to this compound, suggesting its application in food and beverage industries (Li et al., 2019).
3. TAG Biosynthesis in Plants and Microalgae
Research has explored the role of this compound in triacylglycerol (TAG) biosynthesis in plants and microalgae. For example, studies by Yang et al. (2011) and Boyle et al. (2012) demonstrated the importance of enzymes like DGAT1 and PDAT1 in TAG accumulation, which involves pathways connected to this compound (Yang et al., 2011) (Boyle et al., 2012).
4. Biofuel and Renewable Chemicals
TAG, connected to the pathways involving this compound, is significant for biofuel and renewable chemical uses. This application is evident in the study of TAG accumulation and related enzymes in various plant species for potential use in biofuel production (Yang et al., 2011).
5. Industrial and Biotechnological Applications
This compound is also relevant in broader industrial and biotechnological applications. Its role in lipid synthesis and metabolism pathways can be leveraged in the production of oils with enhanced polyunsaturated fatty acid content, as explored in studies on phospholipid:diacylglycerol acyltransferases from terrestrial plants and microalgae (Xu et al., 2018).
properties
Molecular Formula |
C6H10O7 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4-,5+/m1/s1 |
InChI Key |
IZSRJDGCGRAUAR-WDCZJNDASA-N |
Isomeric SMILES |
C(C(=O)[C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



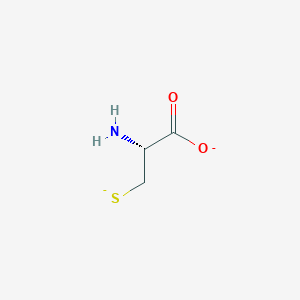
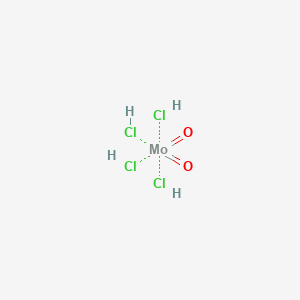
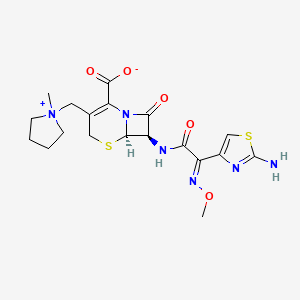
![4-(dimethylamino)-N'-[1-(3-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B1233905.png)
![(2-Phenylbenzo[h]quinolin-4-yl)-piperidin-1-ium-2-ylmethanol;chloride](/img/structure/B1233906.png)
![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)


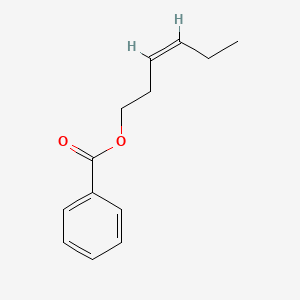

![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)
